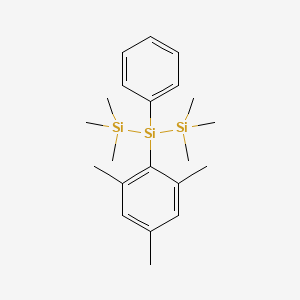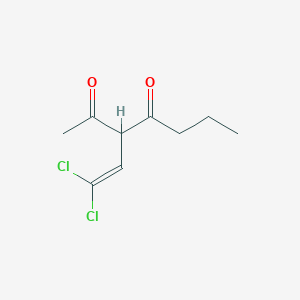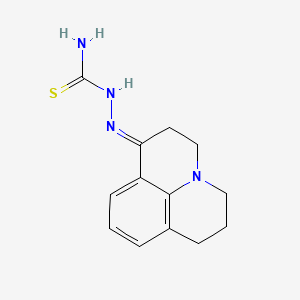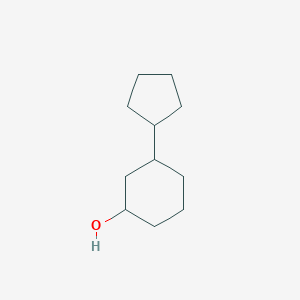![molecular formula C14H12O3 B14323405 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one CAS No. 111885-50-8](/img/structure/B14323405.png)
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6,7-dioxabicyclo[322]nona-3,8-dien-2-one is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one typically involves a Diels-Alder reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. For instance, a Diels-Alder reaction of 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one with cyclopentadiene can yield the desired product . The reaction conditions often include high pressure to improve yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reactants to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: Forms adducts with dienes like cyclopentadiene.
Photorearrangement: Undergoes photolysis to produce multiple photolysates, including cage γ-lactones.
Common Reagents and Conditions
Diels-Alder Reactions: Cyclopentadiene, high pressure.
Photorearrangement: Light exposure, specific wavelengths.
Major Products Formed
Diels-Alder Reactions: cis-endo and trans-endo adducts.
Photorearrangement: Cage γ-lactones, δ-lactone acetals.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one involves its ability to participate in Diels-Alder reactions and photorearrangements. These reactions are facilitated by the compound’s unique bicyclic structure, which allows it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one .
- 6,7-Diethoxycarbonyl-6,7-diazabicyclo[3.2.2]nona-3,8-dien-2-one .
Uniqueness
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is unique due to its benzyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
111885-50-8 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3-benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one |
InChI |
InChI=1S/C14H12O3/c15-14-11(8-10-4-2-1-3-5-10)9-12-6-7-13(14)17-16-12/h1-7,9,12-13H,8H2 |
InChI-Schlüssel |
WBLINITZPSBCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC3C=CC(C2=O)OO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)


![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)



![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
